REACTION_CXSMILES
|
[NH2:1][C:2]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[C:3](OCC)=[O:4].[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)([CH3:8])[CH2:3][OH:4] |f:1.2,3.4|
|
Name
|
product
|
Quantity
|
0.497 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC)(C)C=1SC=CC1
|
Name
|
|
Quantity
|
0.481 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
water ethanol
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
partition between water (5 mL), ethyl ether (25 mL), 1N aqueous sodium hydroxide (1.25 mL)
|
Type
|
ADDITION
|
Details
|
Solid sodium chloride was added
|
Type
|
CONCENTRATION
|
Details
|
to saturate
|
Type
|
CUSTOM
|
Details
|
separate phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous was re-extracted with ethyl ether (25 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(C)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.099 mmol | |
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |